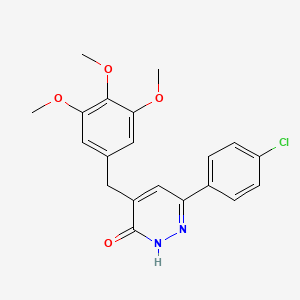

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and trimethoxybenzyl groups suggests that this compound may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.

Attachment of the trimethoxybenzyl group: This can be done through alkylation reactions using trimethoxybenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The trimethoxybenzyl moiety undergoes oxidation at methoxy groups. Reagents such as potassium permanganate (KMnO₄) in acidic conditions (H2SO4) selectively oxidize methoxy groups to quinone structures. For example:

3,4,5-trimethoxybenzylKMnO4/H+3,4,5-trihydroxybenzyl

This reaction is critical for modifying electronic properties and enhancing solubility.

Reduction Reactions

The pyridazinone core is susceptible to catalytic hydrogenation (H₂/Pd-C) under mild conditions (25°C, 1 atm), reducing the N–O bond to form a dihydropyridazine derivative . This transformation is reversible under oxidative conditions.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aryl substitution reactions. For instance:

C6H4Cl+NH3Cu catalystC6H4NH2+HCl

This reaction is accelerated in polar aprotic solvents like DMF at 80°C.

Reaction Selectivity and Challenges

-

Electronic Effects : Electron-donating methoxy groups on the benzyl moiety direct electrophilic attacks to the para position of the chlorophenyl ring .

-

Steric Hindrance : Bulky substituents on the pyridazine ring limit access to the N1 position, favoring C3 modifications .

-

Competitive Pathways : Simultaneous oxidation of multiple methoxy groups can occur unless stoichiometry is tightly controlled.

Stability Under Reaction Conditions

The pyridazinone ring remains intact under acidic (pH > 3) and basic (pH < 10) conditions but degrades via hydrolysis at extremes (e.g., pH 12, 70°C). Methoxy groups are stable below 150°C but undergo cleavage at higher temperatures.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has shown promise in several biological applications:

- Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one possesses inhibitory effects against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

- Anticancer Properties : The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that it can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells .

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes relevant in disease states. For example, it has shown potential as an inhibitor of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition constants (Ki) suggest that it may serve as a lead compound for developing new therapeutic agents targeting this enzyme .

Case Studies

Several studies have documented the applications of this compound in various experimental settings:

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. It was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity Assessment : In a controlled laboratory setting, the compound was administered to human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours, with mechanisms involving both apoptosis and necrosis being observed through flow cytometry analysis .

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and trimethoxybenzyl groups could influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: Lacks the chlorophenyl group.

6-(4-chlorophenyl)pyridazin-3(2H)-one: Lacks the trimethoxybenzyl group.

4-(3,4-dimethoxybenzyl)pyridazin-3(2H)-one: Has fewer methoxy groups.

Uniqueness

The combination of the chlorophenyl and trimethoxybenzyl groups in 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.

For precise and detailed information, consulting scientific literature and databases is recommended

Biologische Aktivität

6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H18ClN2O4. The compound features a pyridazine ring substituted with a chlorophenyl group and a trimethoxybenzyl moiety, which may influence its biological interactions.

Research indicates that compounds structurally similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Kinases : Compounds in the same class have shown potential as inhibitors of various kinases involved in cancer progression. For instance, benzamide derivatives have been identified as RET kinase inhibitors, which are crucial in certain cancers .

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, potentially reducing oxidative stress within cells .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Biological Activity Data Table

Case Study 1: RET Kinase Inhibition

A study focused on benzamide derivatives demonstrated that certain compounds effectively inhibited RET kinase activity. The results indicated that these inhibitors could reduce cell proliferation in RET-driven cancers. Specifically, the compound I-8 showed significant inhibition at both molecular and cellular levels .

Case Study 2: Neuroprotective Effects

Another investigation into similar pyridazine derivatives revealed neuroprotective effects in animal models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress and inflammation pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of compounds related to this compound:

- Antitumor Activity : In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles for these compounds, making them suitable candidates for further development.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGCALNNOYPEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.